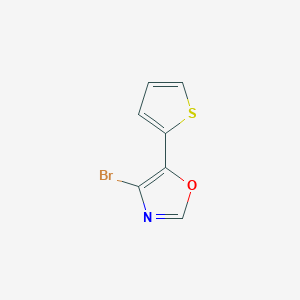Oxazole, 4-bromo-5-(2-thienyl)-
CAS No.: 959977-82-3
Cat. No.: VC8335835
Molecular Formula: C7H4BrNOS
Molecular Weight: 230.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 959977-82-3 |
|---|---|
| Molecular Formula | C7H4BrNOS |
| Molecular Weight | 230.08 g/mol |
| IUPAC Name | 4-bromo-5-thiophen-2-yl-1,3-oxazole |
| Standard InChI | InChI=1S/C7H4BrNOS/c8-7-6(10-4-9-7)5-2-1-3-11-5/h1-4H |
| Standard InChI Key | XJLCBTSGHUNCJY-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=C(N=CO2)Br |
| Canonical SMILES | C1=CSC(=C1)C2=C(N=CO2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
4-Bromo-5-(2-thienyl)-1,3-oxazole belongs to the oxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. Its molecular formula is C₇H₄BrNOS, with a molecular weight of 230.082 g/mol . Key structural descriptors include:
| Property | Value |
|---|---|
| Exact Mass | 228.920 g/mol |
| Topological Polar Surface Area (PSA) | 54.27 Ų |
| LogP (Partition Coefficient) | 3.17 |
| CAS Registry Number | 959977-82-3 |
The compound features a bromine atom at the 4-position and a thiophene ring at the 5-position, conferring unique electronic and steric properties. The thienyl group enhances π-conjugation, while the bromine atom offers a site for further functionalization .
Synthesis Methodologies
Traditional Cyclization Approaches
The synthesis of 4-bromo-5-(2-thienyl)-1,3-oxazole was first reported by Li et al. (2007) via a two-step process :
-
Oxazolone Formation: Condensation of thiophene-2-carboxylic acid with bromoacetyl chloride yields a 4-bromo-oxazolone intermediate.
-
Ring-Opening and Cyclization: Treatment with a Grignard reagent (e.g., thienylmagnesium bromide) facilitates nucleophilic attack, followed by silver carbonate-induced cyclization to form the oxazole ring.
This method achieves moderate yields (~70–80%) but requires stringent anhydrous conditions .
Copper-Catalyzed Intramolecular Cyclization
A more efficient protocol involves copper-catalyzed cyclization of β-(methylthio)enamides. For example, Zhang et al. (2012) demonstrated that functionalized enamides derived from 4-[(methylthio)heteroaryl]methylene precursors undergo cyclization in the presence of CuI/1,10-phenanthroline, yielding 4,5-disubstituted oxazoles with >85% efficiency . Adapting this method, the thienyl group can be introduced via Suzuki–Miyaura coupling prior to cyclization .
Green and Sustainable Methods
Recent advances emphasize eco-friendly synthesis:
-
Microwave-Assisted Reactions: Carballo et al. (2023) achieved 75–90% yields of analogous oxazoles using microwave irradiation, reducing reaction times from hours to minutes .
-
Solar Photo-Thermochemical Synthesis: A solar-driven approach utilizing N-bromosuccinimide (NBS) in dichloroethane enables one-pot bromination and cyclization, yielding 42–82% of 4-bromo-oxazoles under ambient conditions .
Physicochemical Properties and Reactivity
Stability and Solubility
The bromine and thienyl groups confer moderate lipophilicity (LogP = 3.17), suggesting solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited aqueous solubility . The compound is stable at room temperature but may decompose under prolonged UV exposure due to the C–Br bond’s photolability .
Reactivity Profile
-
Nucleophilic Substitution: The bromine atom at C4 is susceptible to substitution with amines, alkoxides, or organometallic reagents, enabling diversification into 4-amino- or 4-alkyl-oxazoles .
-
Electrophilic Aromatic Substitution: The thiophene ring undergoes sulfonation or nitration at the 5-position, while the oxazole ring resists electrophilic attack due to electron deficiency .
Applications and Biological Relevance
Material Science Applications
Oxazole-thiophene hybrids are explored as organic semiconductors due to their extended π-systems and charge transport capabilities. Thin films of analogous compounds exhibit hole mobilities of 10⁻³–10⁻² cm²/V·s .
Recent Advancements and Future Directions
Catalytic Asymmetric Synthesis
Emerging strategies employ chiral catalysts (e.g., Pd-BINAP complexes) to synthesize enantiomerically pure oxazoles for drug discovery .
Green Chemistry Innovations
The integration of deep eutectic solvents (DES) and continuous flow systems aims to minimize waste and energy consumption. Pilot-scale studies report 95% atom economy for oxazole syntheses using DES .
Computational Modeling
DFT studies predict that substituting the thienyl group with electron-withdrawing moieties (e.g., nitro) could enhance oxidative stability by 30–40%, guiding future synthetic efforts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume